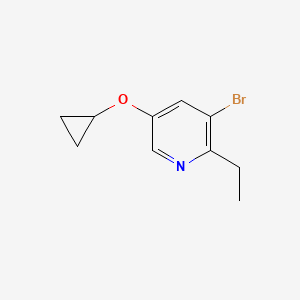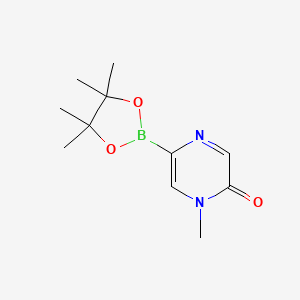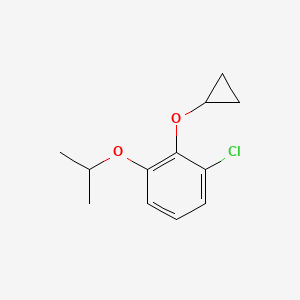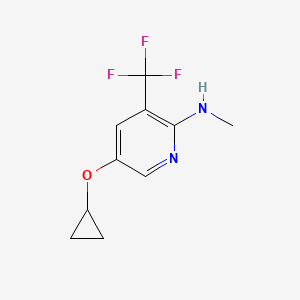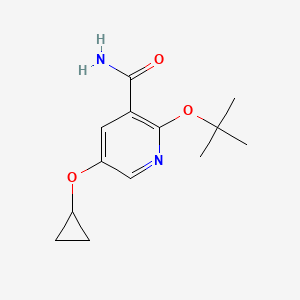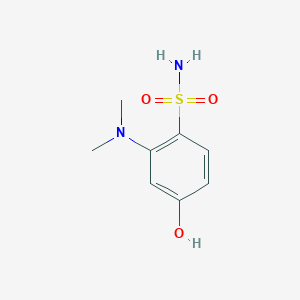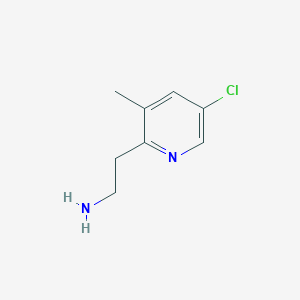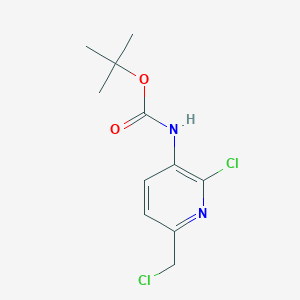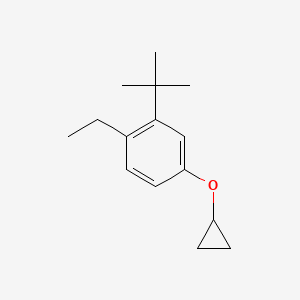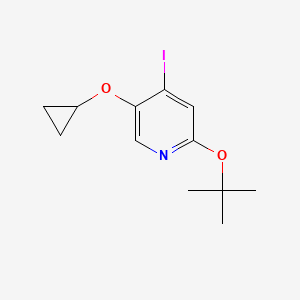
2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine is a chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . It is primarily used in research and development, particularly in the field of organic chemistry. This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by palladium or other metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Metal Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential in developing new pharmaceuticals and therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for studying new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine involves its interaction with various molecular targets and pathways. The specific effects depend on the functional groups and the overall structure of the compound. For example, the iodine atom can participate in halogen bonding, while the tert-butoxy and cyclopropoxy groups can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-4-cyclopropoxy-5-iodopyridine: A similar compound with the same molecular formula but different positions of the functional groups.
Other Iodopyridine Derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness
2-Tert-butoxy-5-cyclopropoxy-4-iodopyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications, particularly in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H16INO2 |
|---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-iodo-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11-6-9(13)10(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
JYLWMXMSFQTPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C(=C1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


